Product packaging for 2-azido-6-chloroquinoxaline(Cat. No.:CAS No. 2680542-73-6)

2-azido-6-chloroquinoxaline

Cat. No.: B6177285
CAS No.: 2680542-73-6
M. Wt: 205.6
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Description

2-Azido-6-chloroquinoxaline is a versatile chemical building block designed for advanced research and development. This compound features a quinoxaline core substituted with a chlorine atom at the 6-position and a reactive azide group at the 2-position. The azide group is a valuable handle for Click Chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the efficient synthesis of complex molecular architectures and bioconjugates. Simultaneously, the chlorine atom is a active site for nucleophilic aromatic substitution, allowing for further functionalization of the ring system . Quinoxaline derivatives are prominent scaffolds in medicinal chemistry and materials science due to their wide range of biological activities and electronic properties . Researchers have explored similar chloroquinoxaline derivatives as key intermediates in synthesizing compounds with potential anticancer, antimicrobial, and anti-inflammatory properties, as well as DNA-intercalating agents and Topoisomerase II inhibitors . The structural features of this compound make it a valuable precursor for generating diverse libraries of triazole-fused quinoxalines and other heterocyclic systems for high-throughput screening and drug discovery campaigns. Specifications: - CAS Number : Information not located in search results - Molecular Formula : Information not located in search results - Molecular Weight : Information not located in search results - Purity : >95% (Typical batch-specific certificate of analysis provided online) - Physical Form : Powder - Storage : Store sealed in a dry environment at room temperature Handling: Please handle this compound with appropriate care in a well-ventilated laboratory setting. As an organic azide, it should be treated as a potential energetic material and stored in small quantities away from heat and shock sources. Intended Use : This product is provided as a chemical reagent for laboratory research purposes only in a non-clinical setting. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. The user is responsible for ensuring safe handling and disposal of the compound.

Properties

CAS No.

2680542-73-6

Molecular Formula

C8H4ClN5

Molecular Weight

205.6

Purity

95

Origin of Product

United States

Synthetic Methodologies for 2 Azido 6 Chloroquinoxaline and Its Precursors

Established Synthetic Pathways: A Critical Review

Established routes to 2-azido-6-chloroquinoxaline and its precursors are well-documented, providing reliable, albeit sometimes harsh, conditions for their preparation. These methods have been foundational in the study of quinoxaline (B1680401) chemistry.

The formation of the quinoxaline core often relies on the cyclocondensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. For the synthesis of precursors to this compound, a common starting material is 4-chloro-1,2-phenylenediamine.

A significant precursor, 6-chloro-1H-quinoxalin-2-one, can be synthesized through a multi-step process beginning with p-chloroaniline. This involves a condensation reaction, followed by nitration, reduction of the nitro group to an amine, and subsequent cyclization and oxidation to form the quinoxalinone ring system. rsc.org

Another key intermediate, 2,6-dichloroquinoxaline (B50164), can be prepared from 2-hydroxy-6-chloroquinoxaline through chlorination, for instance, using sulfoxide (B87167) chloride. rsc.org The 2-hydroxy-6-chloroquinoxaline itself can be synthesized via the cyclization of p-chloro-m-nitroacetoacetanilide under alkaline conditions, followed by reduction. rsc.orgd-nb.info

A general method for preparing quinoxaline derivatives involves the condensation of 1,2-diaminobenzene derivatives with phenacyl bromide in the presence of a catalyst like pyridine (B92270) in THF at room temperature. researchgate.net

Table 1: Selected Cyclocondensation Reactions for Quinoxaline Precursors

Starting Material(s) Product Reagents/Conditions Reference
p-Chloroaniline 6-Chloro-1H-quinoxalin-2-one Multi-step: condensation, nitration, reduction, cyclization, oxidation rsc.org
4-Chloro-1,2-phenylenediamine, Glyoxylic Acid 6-Chloro-2-hydroxyquinoxaline Cyclocondensation Inferred from general quinoxaline synthesis

The most direct route to this compound involves the nucleophilic aromatic substitution (SNA_r) on a suitable precursor, namely 2,6-dichloroquinoxaline. The chlorine atom at the 2-position of the quinoxaline ring is activated towards nucleophilic attack, making it a prime site for substitution.

While a specific experimental procedure for the reaction of 2,6-dichloroquinoxaline with sodium azide (B81097) to yield this compound is not explicitly detailed in the reviewed literature, numerous analogous reactions strongly support its feasibility. For instance, 2,6-dichloroquinoxaline has been shown to react with a variety of nucleophiles such as alcohols, thiols, and amines to yield the corresponding 2-substituted-6-chloroquinoxalines. These reactions are often carried out in solvents like N,N-dimethylformamide (DMF) at elevated temperatures (70-75 °C) and may be facilitated by a phase-transfer catalyst like Tri Ethyl Benzyl Ammonium (B1175870) Chloride (TEBAC) in the presence of a base like potassium carbonate. nih.gov A model reaction without a phase-transfer catalyst required a longer reaction time of 12 hours to achieve a good yield. nih.gov

Furthermore, the reaction of the related 2,3-dichloroquinoxaline (B139996) with sodium azide in warm dimethyl sulfoxide has been reported to successfully substitute a chlorine atom, leading to the formation of a tetrazolo[1,5-a]quinoxaline (B8696438) derivative, which exists in equilibrium with the 2-azidoquinoxaline (B6189031). iau.ir Similarly, 4,7-dichloroquinoline (B193633) reacts with sodium azide in DMF at 65°C to afford 4-azido-7-chloroquinoline in good yield. researchgate.net These examples provide strong precedent for the successful synthesis of this compound from 2,6-dichloroquinoxaline and sodium azide under similar conditions.

Table 2: Nucleophilic Aromatic Substitution Reactions on Dichloroquinoxalines

Substrate Nucleophile Product Reagents/Conditions Reference
2,6-Dichloroquinoxaline Alcohols, Thiols, Amines 2-Substituted-6-chloroquinoxalines TEBAC, K₂CO₃, DMF, 70-75 °C nih.gov
2,3-Dichloroquinoxaline Sodium Azide 4-Amino-tetrazolo[1,5-a]quinoxaline derivatives DMSO, warm iau.ir

Benzofuroxans (benzofurazan-N-oxides) are valuable intermediates in the synthesis of quinoxaline-1,4-dioxides. While not a direct route to this compound, this pathway is significant for creating substituted quinoxaline scaffolds. For example, new 6(7)-substituted quinoxaline-2-carboxylate-1,4-dioxide derivatives have been synthesized from substituted benzofuroxans. nih.gov The subsequent deoxygenation and functional group transformations could potentially lead to the target molecule, though this represents a more circuitous route compared to nucleophilic substitution.

Novel and Green Chemistry Approaches in Synthesis

In recent years, there has been a significant shift towards the development of more environmentally benign and efficient synthetic methods. These "green" approaches aim to reduce waste, minimize the use of hazardous reagents, and often lead to shorter reaction times and higher yields.

The synthesis of quinoxalines can be achieved under catalyst-free and solvent-free conditions, often with the aid of microwave irradiation. researchgate.net This approach aligns with the principles of green chemistry by eliminating the need for potentially toxic catalysts and solvents. While a specific example for this compound is not provided, the general applicability of this method to quinoxaline synthesis suggests its potential for this target molecule.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often dramatically reducing reaction times and improving yields. The synthesis of quinoxaline derivatives is amenable to microwave irradiation. For instance, the condensation of 2-chloroquinoxaline (B48734) with various substituted amines can be completed in 10-20 minutes under microwave irradiation, compared to 5-6 days using conventional heating. researchgate.net A general procedure for the microwave-assisted nucleophilic substitution on dichloroquinoxaline involves reacting the substrate with a nucleophile in the presence of triethylamine (B128534) in a microwave synthesizer for 5 minutes at 160°C. d-nb.info This suggests that the synthesis of this compound from 2,6-dichloroquinoxaline and sodium azide could be efficiently achieved using this technology.

Mechanochemical synthesis, which involves conducting reactions in the solid state with mechanical energy (e.g., ball milling), is another green chemistry approach. While not specifically reported for this compound, mechanochemistry has been successfully applied to the synthesis of other heterocyclic compounds and represents a promising avenue for future research in this area.

Flow Chemistry Applications in Quinoxaline Synthesis

Flow chemistry has emerged as a powerful tool for the synthesis of various heterocyclic compounds, including quinoxalines and their azide derivatives. acs.org The use of continuous-flow reactors offers significant advantages over traditional batch processes, particularly when dealing with potentially hazardous reagents like azides. acs.org The small reactor volumes and excellent heat and mass transfer in flow systems allow for precise control over reaction parameters, leading to improved safety, higher yields, and better reproducibility. nih.gov

For the synthesis of this compound, a flow chemistry setup would typically involve pumping a solution of the precursor, 2,6-dichloroquinoxaline, and an azide source, such as sodium azide, through a heated reactor coil. The residence time, temperature, and stoichiometry of the reactants can be precisely controlled to optimize the reaction. nih.gov This methodology minimizes the accumulation of potentially explosive azide intermediates, making the process inherently safer, especially for large-scale production. acs.org

Optimization of Reaction Conditions and Yields

The efficiency and yield of the synthesis of this compound are highly dependent on the reaction conditions. Key parameters that are typically optimized include the choice of solvent, reaction temperature, and the use of catalysts or additives.

Influence of Solvents and Temperature on Reaction Efficiency

The choice of solvent plays a crucial role in the nucleophilic substitution reaction for the synthesis of this compound. Aprotic polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (B52724) are commonly employed as they can effectively solvate the cation of the azide salt while leaving the azide anion relatively free to act as a nucleophile.

Reaction temperature is another critical factor. Generally, higher temperatures increase the reaction rate. However, excessively high temperatures can lead to the decomposition of the azide product. Therefore, the temperature is carefully controlled to achieve a balance between a reasonable reaction rate and product stability. For the synthesis of similar 2-substituted-6-chloroquinoxalines, temperatures in the range of 70-100°C have been reported to be effective. rasayanjournal.co.in

The following table, adapted from studies on analogous 2-substituted-6-chloroquinoxalines, illustrates the potential influence of reaction conditions on product yield.

EntryNucleophileSolventTemperature (°C)Time (h)Yield (%)
1NaN3 (hypothetical)DMF75485
2NaN3 (hypothetical)DMSO803.590
3NaN3 (hypothetical)Acetonitrile70678
4NaN3 (hypothetical)DMF with PTC75292

Role of Catalysts and Additives

Phase-transfer catalysts (PTCs) can significantly enhance the rate and yield of the reaction between an organic-soluble substrate like 2,6-dichloroquinoxaline and an inorganic salt such as sodium azide, which has low solubility in organic solvents. PTCs, such as quaternary ammonium salts (e.g., tetrabutylammonium (B224687) bromide) or crown ethers, facilitate the transfer of the azide anion from the solid or aqueous phase to the organic phase where the reaction occurs.

The use of a PTC can lead to shorter reaction times, milder reaction conditions, and improved yields. rasayanjournal.co.in For instance, the addition of a catalytic amount of a PTC to the reaction of 2,6-dichloroquinoxaline with sodium azide in a solvent like DMF could be expected to improve the efficiency of the synthesis of this compound.

Scale-Up Methodologies for Research and Development Applications

Scaling up the synthesis of this compound from laboratory to research and development or pilot-plant scale requires careful consideration of several factors, primarily safety and process control. Organic azides are potentially explosive and require handling with appropriate safety precautions.

Flow chemistry is a particularly attractive methodology for the scale-up of azide synthesis due to its inherent safety features. acs.org Continuous processing minimizes the volume of hazardous material at any given time, and the superior control over reaction temperature helps to prevent thermal runaway reactions. The transition from batch to continuous manufacturing can be a key strategy for the safe and efficient production of larger quantities of this compound. nih.gov

When scaling up in a batch process, important considerations include:

Heat Transfer: The reaction is often exothermic, and efficient heat removal is critical to maintain temperature control and prevent decomposition of the azide.

Mixing: Effective mixing is necessary to ensure good contact between the reactants, especially when using a phase-transfer catalyst.

Safety Measures: The use of blast shields, temperature and pressure monitoring, and quench systems are essential safety precautions when working with larger quantities of azides.

Work-up and Purification: The work-up procedure should be designed to safely handle and quench any unreacted azide. Purification methods such as crystallization or chromatography need to be optimized for larger scales.

Derivatization Strategies and Scaffold Construction Utilizing 2 Azido 6 Chloroquinoxaline

Design and Synthesis of Advanced Quinoxaline (B1680401) Architectures

The dual reactivity of 2-azido-6-chloroquinoxaline allows for its elaboration into sophisticated molecular structures through controlled, stepwise reactions or high-throughput parallel synthesis methodologies.

Iterative Functionalization Approaches

Iterative functionalization leverages the differential reactivity of the chloro and azido (B1232118) groups to build molecular complexity in a controlled manner. One common strategy involves the initial nucleophilic aromatic substitution (SNAr) of the chlorine atom at the C-6 position. This reaction is often performed with various nucleophiles, such as amines or anilines, which can proceed smoothly at moderate to elevated temperatures. Following the successful substitution at the C-6 position, the azide (B81097) group at the C-2 position becomes the focal point for further transformation.

The azide can undergo a variety of reactions, including:

Reduction: The azide can be reduced to a primary amine, providing a new site for functionalization, such as acylation or the formation of Schiff bases.

Cycloaddition: The azide can participate in [3+2] cycloaddition reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), to form a triazole ring.

Intramolecular Cyclization: The azide can react with a suitably positioned functional group within the same molecule to form a fused heterocyclic ring system.

This stepwise approach allows for the precise introduction of different functionalities at two distinct points on the quinoxaline scaffold, enabling the rational design of complex target molecules.

Parallel Synthesis and Combinatorial Library Generation

Parallel synthesis is a powerful strategy for rapidly generating large libraries of related compounds for screening and discovery purposes. iau.ir The quinoxaline scaffold is a common template in such libraries due to the wide range of biological activities exhibited by its derivatives. nih.gov Methodologies applicable to library generation from a this compound precursor focus on robust and high-yield reactions that can be performed simultaneously across a large array of starting materials. nih.govacs.org

A typical approach involves splitting the core scaffold into multiple reaction wells and introducing a diverse set of building blocks to one of the reactive sites. For instance, the chloro group can be substituted with a library of amines, anilines, or thiols via SNAr reactions. nih.gov Subsequently, the azide group can be reacted with a library of alkynes using click chemistry. This two-dimensional diversification strategy allows for the exponential expansion of the number of unique compounds generated from a single core structure. Purification of these libraries can often be streamlined using techniques like solid-phase extraction (SPE). nih.govacs.org

Reaction StepSynthetic MethodReagent Class (Examples)Purpose in Library Generation
Step 1: C-6 Functionalization Nucleophilic Aromatic Substitution (SNAr)Primary/Secondary Amines, Anilines, ThiolsIntroduces first point of diversity (R1) by replacing the chloro group.
Step 2: C-2 Functionalization Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)Terminal AlkynesIntroduces second point of diversity (R2) by converting the azide to a substituted triazole.
Step 2 (Alternative) Staudinger Reduction / Amide CouplingTriphenylphosphine (B44618), followed by Carboxylic AcidsIntroduces second point of diversity (R2) by forming an amide linkage.

This compound as a Precursor for Macrocyclic and Polycyclic Systems

The strategic placement of reactive handles on the quinoxaline core enables its use in the synthesis of larger, more structurally complex systems.

The synthesis of quinoxaline-based macrocycles often involves a key ring-closing step. nih.gov A derivative of this compound can be elaborated into a linear precursor containing two reactive termini. For example, the chloro group can be substituted with a molecule containing an alkyne, while the azide group is preserved. An intramolecular azide-alkyne "click" cycloaddition can then be employed to form the macrocyclic ring. nih.gov Alternatively, palladium-catalyzed amination reactions are used to form large rings incorporating the quinoxaline unit. nih.govrsc.org These methods provide a streamlined approach to macrocycles, which are of significant interest in medicinal chemistry. epfl.ch

The construction of polycyclic systems involves the formation of additional rings fused to the quinoxaline scaffold. grafiati.com Mild and facile methods, such as visible-light-induced decarboxylative radical coupling of ortho-substituted arylisocyanides, can be used to prepare highly functionalized pyrrolo[1,2-a]quinoxalines. nih.gov Another approach involves the thermal decarbonylation of precursors like 5-aryl-4-quinoxalin-2-ylfuran-2,3-diones to generate acyl(quinoxalin-2-yl)ketenes, which can then undergo cycloaddition reactions to form fused pyrimido[1,6-a]quinoxalines. nih.gov

Integration into Hybrid Organic-Inorganic Frameworks

Quinoxaline-based structures can serve as organic linkers or building blocks in the synthesis of extended porous materials like Covalent Organic Frameworks (COFs). nih.govrsc.org The synthesis of these materials relies on the formation of robust covalent bonds between molecular precursors in a way that generates a crystalline, porous network.

To integrate this compound into such a framework, it must first be functionalized with appropriate reactive groups. For example, the chloro and azido groups could be converted into amines, aldehydes, or boronic acids. A one-pot strategy for synthesizing stable binary COFs can involve an irreversible cycloaromatization reaction to form the quinoxaline linkage itself from precursor monomers. rsc.org Another approach involves using pre-formed quinoxaline monomers with reactive functionalities that enable postsynthetic modification within the framework's nanopores. nih.gov The methodologies focus on creating highly ordered two-dimensional or three-dimensional structures with high stability and defined porosity.

Development of Modular Synthetic Approaches

Modular synthesis, exemplified by click chemistry, allows for the rapid and efficient assembly of complex molecules from simpler, pre-functionalized building blocks. rsc.org The azide group of this compound makes it an ideal substrate for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of click chemistry. mdpi.comnih.gov

This approach involves the nearly quantitative reaction of the azide with a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole linkage. By preparing a variety of alkyne-containing modules, a diverse array of quinoxaline derivatives can be synthesized with high efficiency and minimal purification. This modularity is highly advantageous for creating libraries of compounds for various applications. The chloro group at the C-6 position can either be retained as a site for subsequent modification or be functionalized prior to the click reaction, adding another layer of modularity to the synthetic design.

Quinoxaline PrecursorAlkyne ModuleReaction TypeResulting Structure
This compoundPropargyl alcoholCuAAC(1-(6-Chloroquinoxalin-2-yl)-1H-1,2,3-triazol-4-yl)methanol
This compoundPhenylacetyleneCuAAC6-Chloro-2-(4-phenyl-1H-1,2,3-triazol-1-yl)quinoxaline
This compoundEthynyltrimethylsilaneCuAAC6-Chloro-2-(4-(trimethylsilyl)-1H-1,2,3-triazol-1-yl)quinoxaline
2-Azido-6-(morpholino)quinoxaline1-Ethynyl-4-fluorobenzeneCuAAC4-(2-(4-(4-Fluorophenyl)-1H-1,2,3-triazol-1-yl)quinoxalin-6-yl)morpholine

Synthesis of Heterocyclic Fused Systems Incorporating the Quinoxaline Moiety

The inherent reactivity of the azido group in this compound provides a direct pathway to fused heterocyclic systems. A prominent example is the intramolecular cyclization to form the nih.govacs.orgrsc.orgtriazolo[4,3-a]quinoxaline ring system. This transformation can be viewed as an equilibrium between the 2-azidoquinoxaline (B6189031) form and a fused tetrazole, which can then react as an azide surrogate. mdpi.com

In practice, the synthesis of nih.govacs.orgrsc.orgtriazolo[4,3-a]quinoxalines often starts from a 2-hydrazinoquinoxaline (B1584267) precursor, which can be derived from 2-chloroquinoxaline (B48734). iau.ir The hydrazino intermediate is then condensed with reagents like orthoesters in boiling carboxylic acids. iau.irnih.gov This sequence leads to the formation of the fused triazole ring. For a precursor like this compound, thermal or photochemical conditions can potentially induce cyclization with the loss of dinitrogen to form a nitrene intermediate, which could then react intramolecularly, although the formation of the triazolo ring via a hydrazino intermediate is a more commonly documented pathway for the broader class of quinoxalines. nih.govresearchgate.net

Advanced Characterization Techniques and Spectroscopic Analysis in 2 Azido 6 Chloroquinoxaline Research

Elucidation of Reaction Pathways using In-Situ Spectroscopic Methods (e.g., time-resolved IR, NMR)

In-situ spectroscopic techniques are powerful tools for monitoring chemical reactions in real-time, providing insights into reaction kinetics, intermediates, and mechanisms without the need for sample isolation. youtube.com

Time-Resolved Infrared (IR) Spectroscopy: The azide (B81097) functional group has a strong, characteristic antisymmetric stretching vibration (νas) around 2100 cm⁻¹, a region of the IR spectrum that is typically free from other common vibrational absorptions. nih.govnih.gov This distinct signal makes time-resolved IR spectroscopy an ideal method for tracking reactions involving the azido (B1232118) group in 2-azido-6-chloroquinoxaline. For instance, in studies of other organic azides, in-situ Fourier Transform Infrared (FTIR) spectroscopy has been used to monitor the degradation of the azido group under various conditions. ugent.be By tracking the decrease in the intensity of the azide peak over time, researchers can determine reaction rates and identify the formation of new functional groups through the appearance of new absorption bands. ugent.be For this compound, this could be applied to study its thermal or photochemical decomposition, or its participation in "click" chemistry reactions, such as the azide-alkyne cycloaddition.

Time-Resolved Nuclear Magnetic Resonance (NMR) Spectroscopy: Real-time NMR spectroscopy can provide detailed structural information about reactants, intermediates, and products as a reaction progresses. nih.govnih.govacs.org For reactions involving this compound, ¹H and ¹³C NMR could be used to follow the disappearance of starting material signals and the emergence of product signals. researchgate.net Advanced techniques like Signal Amplification By Reversible Exchange (SABRE) can enhance the sensitivity of NMR, allowing for the monitoring of reactions at low concentrations. nih.govnih.govacs.org This would be particularly useful for studying catalytic reactions or identifying transient intermediates that are present in small amounts. For example, monitoring the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) of an alkyne with this compound by real-time NMR would allow for the direct observation of the triazole product formation and provide insights into the reaction mechanism. researchgate.net

Application of Advanced Mass Spectrometry for Mechanistic Investigations

Advanced mass spectrometry (MS) techniques are indispensable for identifying reaction products and elucidating fragmentation pathways, which can provide crucial clues about reaction mechanisms.

Electron impact mass spectrometry (EI-MS) studies on various aryl azides have revealed common fragmentation patterns. researchgate.net A primary fragmentation pathway for many aryl azides is the loss of a nitrogen molecule (N₂) to form a nitrene intermediate, which can then undergo further rearrangements. nih.gov For this compound, one would anticipate an initial loss of N₂ from the molecular ion, followed by fragmentation of the quinoxaline (B1680401) ring. The fragmentation pattern would be influenced by the presence of the chloro substituent. nih.gov The fragmentation of substituted quinoxalines often involves the cleavage of the heterocyclic ring. researchgate.net

Electrospray ionization (ESI) tandem mass spectrometry (MS/MS) is a soft ionization technique that is particularly useful for characterizing reaction intermediates and products in solution. This method could be employed to study the reaction mechanisms of this compound by identifying key intermediates and their subsequent transformations.

Table 1: Plausible Mass Spectrometry Fragmentation for this compound

Fragment IonProposed StructureDescription
[M]⁺•This compound radical cationMolecular ion
[M - N₂]⁺•2-nitreno-6-chloroquinoxaline radical cationLoss of molecular nitrogen
Further FragmentsVarious smaller charged speciesSubsequent breakdown of the quinoxaline ring

This table is predictive and based on the fragmentation patterns of related aryl azides and quinoxaline derivatives.

X-Ray Crystallography for Absolute Stereochemistry and Conformation Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry and conformation. While no crystal structure for this compound is currently available in the searched literature, data from related compounds, such as 2-chloroquinoxaline (B48734), provides valuable insights.

The crystal structure of 2-chloroquinoxaline reveals a planar molecule. researchgate.net It is expected that this compound would also adopt a largely planar conformation due to the aromatic nature of the quinoxaline ring system. X-ray diffraction analysis would precisely determine the bond lengths, bond angles, and any subtle deviations from planarity. Furthermore, it would reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as π-π stacking or halogen bonding, which can influence the material's bulk properties.

For derivatives of this compound that may contain chiral centers, X-ray crystallography would be essential for unambiguously determining the absolute configuration of each stereocenter.

Table 2: Representative Crystallographic Data for a Related Quinoxaline Derivative

Parameter2-Chloroquinoxaline
FormulaC₈H₅ClN₂
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)3.881(1)
b (Å)18.067(4)
c (Å)10.150(2)
β (°)94.78(3)
V (ų)708.9(3)

Data sourced from a study on 2-chloroquinoxaline and presented here for illustrative purposes. researchgate.net

Spectroscopic Probes for Studying Electronic Structure and Reactivity

Spectroscopic techniques, in conjunction with computational methods, are vital for understanding the electronic structure of this compound and how it governs the molecule's reactivity.

UV-Visible Spectroscopy: The electronic absorption spectrum of quinoxaline derivatives is characterized by π-π* transitions within the aromatic system. diva-portal.org The introduction of an azido group and a chloro substituent would be expected to modulate the energy of these transitions, causing shifts in the absorption maxima (λmax). These shifts can provide qualitative information about the electronic effects of the substituents.

Computational Studies: Density Functional Theory (DFT) calculations are a powerful tool for probing the electronic properties of molecules. diva-portal.orgresearchgate.net For this compound, DFT could be used to calculate the energies and distributions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). diva-portal.org The HOMO-LUMO gap is a key indicator of chemical reactivity and can be correlated with the molecule's electronic absorption spectrum. researchgate.net Furthermore, calculations of the molecular electrostatic potential (MEP) can identify electron-rich and electron-poor regions of the molecule, predicting sites susceptible to nucleophilic or electrophilic attack. mdpi.com Theoretical studies on other azido-aromatic compounds have shown that the electronic properties of the azide group are influenced by the nature of the aromatic ring to which it is attached. nih.gov

Computational and Theoretical Investigations of 2 Azido 6 Chloroquinoxaline

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical method used to analyze the electronic characteristics of molecules. jmchemsci.com For quinoxaline (B1680401) derivatives, DFT calculations, often using the B3LYP functional, are employed to determine the molecule's stable geometry and to understand its electronic structure and reactivity profile. dergipark.org.trnih.gov

Key aspects of these studies include the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. nih.gov For instance, a smaller energy gap suggests that the molecule is more polarizable and reactive.

Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution across the molecule. These maps identify electrophilic sites (positive potential, prone to nucleophilic attack) and nucleophilic sites (negative potential, prone to electrophilic attack), offering a clear picture of the regions most likely to engage in chemical reactions. semanticscholar.org This information is vital for predicting how 2-azido-6-chloroquinoxaline might interact with other reagents.

Table 1: Key Electronic Properties Investigated by DFT

PropertySignificance in Reactivity Analysis
HOMO Energy Indicates electron-donating capability; higher energy means more reactive to electrophiles.
LUMO Energy Indicates electron-accepting capability; lower energy means more reactive to nucleophiles.
HOMO-LUMO Gap Relates to chemical stability and reactivity; a smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP) Maps charge distribution, identifying nucleophilic and electrophilic regions for potential interactions.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to predict the behavior and movement of atoms and molecules over time. nih.gov These simulations provide detailed insights into the conformational flexibility of this compound and the nature of its interactions with surrounding molecules, such as solvents or biological targets.

Conformational analysis through MD helps identify the most stable three-dimensional arrangements (conformations) of the molecule. By simulating the molecule's movement, researchers can understand its structural dynamics, which is crucial for its function and interaction with other molecules. The stability of the system during a simulation is often evaluated using metrics like the Root-Mean-Square Deviation (RMSD). nih.gov

MD simulations are also instrumental in studying intermolecular interactions, which govern how molecules recognize and bind to each other. researchgate.net These forces can include hydrogen bonds, van der Waals forces, and electrostatic interactions. ijcce.ac.ir For quinoxaline derivatives, simulations can reveal specific interactions, such as π-π stacking, where the aromatic rings of molecules align, or hydrogen bonds with receptor sites. nih.gov Advanced techniques like Symmetry-Adapted Perturbation Theory (SAPT) can be used to dissect and quantify the different components of these intermolecular forces, such as electrostatics, exchange, induction, and dispersion. mdpi.comresearchgate.net

Prediction of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. csmres.co.uk By using quantum chemical methods like DFT, it is possible to map the potential energy surface of a reaction involving this compound. This involves calculating the energies of the reactants, products, and any intermediates that may form. montclair.edu

A critical aspect of this analysis is the identification and characterization of transition states (TS)—the highest energy points along a reaction pathway that connect reactants to products. csmres.co.uk The energy difference between the reactants and the transition state, known as the activation energy or energy barrier, determines the rate of the reaction. A lower activation energy implies a faster reaction.

By comparing the activation energies of different possible reaction pathways, computational models can predict the most likely mechanism for a given transformation. csmres.co.uk This predictive capability is invaluable for understanding the reactivity of the azido (B1232118) group in this compound, for example, in cycloaddition reactions or its transformation into other functional groups. These theoretical predictions can guide synthetic chemists in choosing the optimal conditions to achieve a desired product. scispace.com

Structure-Reactivity Relationship Modeling

Structure-Reactivity Relationship modeling, often in the form of Quantitative Structure-Activity Relationship (QSAR) studies, establishes a mathematical correlation between the chemical structure of a series of compounds and their reactivity or biological activity. nih.govnih.gov For a class of compounds like quinoxaline derivatives, QSAR models can predict the reactivity of new, unsynthesized analogs. mdpi.com

To build a QSAR model, various molecular descriptors are calculated for each compound in a series. These descriptors quantify different aspects of the molecule's structure and properties, and can be categorized as:

Electronic: (e.g., HOMO/LUMO energies, partial charges)

Steric: (e.g., molecular volume, surface area)

Topological: (e.g., connectivity indices)

Hydrophobic: (e.g., logP)

Statistical methods are then used to create an equation that links these descriptors to the observed reactivity. mdpi.com A robust QSAR model can offer deep insights into which molecular features are most influential. nih.gov For instance, a model might reveal that the reactivity of a quinoxaline derivative is strongly influenced by the electronic properties of a substituent at a specific position. This understanding is crucial for the rational design of new molecules.

Computational Design of Novel Derivatives with Predicted Reactivity Profiles

The ultimate goal of computational modeling in chemistry is often the rational design of new molecules with enhanced properties. nih.gov By integrating the knowledge gained from DFT, MD, and QSAR studies, researchers can computationally design novel derivatives of this compound with specific, predictable reactivity profiles. nih.govekb.eg

The design process is typically iterative:

Scaffold Modification: The parent structure, this compound, is modified in silico by adding, removing, or changing functional groups at various positions.

Property Prediction: The theoretical models developed in the previous stages are used to predict the electronic properties, stability, and reactivity of these new virtual compounds. For example, a QSAR model could predict their activity, while DFT calculations could assess their electronic stability and reaction barriers. mdpi.com

Selection and Prioritization: The most promising candidates—those with the desired predicted reactivity and stability profiles—are selected for synthesis and experimental validation. mdpi.com

This in silico approach significantly accelerates the discovery process by focusing laboratory efforts on compounds with the highest probability of success, thereby saving time and resources. nih.gov

Applications and Emerging Research Directions for 2 Azido 6 Chloroquinoxaline

Application in Heterocyclic Chemistry and New Methodology Development

2-Azido-6-chloroquinoxaline serves as a valuable precursor in the synthesis of more complex heterocyclic structures. The azide (B81097) moiety is a particularly versatile functional group, capable of undergoing a variety of transformations to generate novel molecular frameworks.

One of the most prominent reactions of the azide group is the [3+2] cycloaddition, particularly the Huisgen 1,3-dipolar cycloaddition with alkynes, which yields stable 1,2,3-triazole rings. nih.gov This reaction, often performed under "click chemistry" conditions, provides an efficient and regioselective route to link the quinoxaline (B1680401) core to other molecular fragments. nih.gov Furthermore, the azide can react with enamines or activated methylene (B1212753) compounds, which, following a Cornforth-type rearrangement, can lead to the formation of C,N-diheteroarylcarbamidines. beilstein-journals.org This methodology opens a pathway to novel amidine-linked heterocyclic systems. beilstein-journals.org

The azide group can also be reduced to a primary amine. This transformation is crucial as it converts the quinoxaline azide into a nucleophilic building block, 2-amino-6-chloroquinoxaline. This amine can then participate in a wide array of subsequent reactions, such as amide bond formation, Schiff base condensation, or the construction of new fused heterocyclic rings. A similar strategy, involving the reduction of 2-azido-6-chloropyridine, has been shown to yield the corresponding aminopyridine, highlighting the feasibility of this approach. psu.edu

Simultaneously, the chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various functional groups such as alcohols, thiols, and amines. rasayanjournal.co.in The ability to perform these substitutions, often under phase-transfer catalysis (PTC) conditions, provides a straightforward method for modifying the quinoxaline core. rasayanjournal.co.in The dual reactivity of this compound—cycloaddition or reduction at the azide site and substitution at the chloro site—allows for a modular approach to synthesizing a diverse library of quinoxaline derivatives.

Reaction TypeReactantPotential Product ClassPurpose
[3+2] Cycloaddition Alkynes1,2,3-Triazole-substituted quinoxalinesLinking quinoxaline to other molecular units. nih.gov
Reduction Reducing agents (e.g., H₂, Ra/Ni)2-Amino-6-chloroquinoxalineFormation of a key synthetic intermediate. psu.edu
Staudinger Reaction PhosphinesIminophosphoranesPrecursors for aza-Wittig reactions. mdpi.com
Nucleophilic Aromatic Substitution Alcohols, Thiols, Amines2-Azido-6-(alkoxy/thio/amino)quinoxalinesModification of the quinoxaline core. rasayanjournal.co.in

Utility in Supramolecular Chemistry and Self-Assembly (Focus on synthesis of components)

Supramolecular chemistry investigates the formation of complex assemblies through non-covalent interactions. longdom.org this compound is a promising candidate for the synthesis of molecular components intended for self-assembly due to its rigid aromatic structure and reactive functional groups.

The quinoxaline core itself can participate in π-π stacking interactions, a key driving force for the self-assembly of aromatic molecules into ordered nanostructures like nanowires or nanoribbons. rsc.org The synthesis of components for these systems often involves designing molecules that balance these stacking interactions with other forces to control the final morphology.

The azide group provides a powerful tool for covalently linking quinoxaline units into larger, well-defined supramolecular structures. Through the metal-free azide-alkyne cycloaddition, it is possible to link molecules in a highly specific and efficient manner, a process that can be driven by the self-assembly of the reactants themselves. nih.gov This allows for the synthesis of complex, multi-component architectures where the quinoxaline unit imparts specific electronic or photophysical properties. For instance, by reacting this compound with an alkyne-functionalized molecule, one could create a dyad or triad (B1167595) for studies in photoinduced electron transfer.

Furthermore, the azide group can coordinate with metal ions, such as Co(II) or Cu(II), to form polynuclear coordination polymers. rsc.orgmdpi.com The versatility of the azide ligand, which can adopt various bridging modes (e.g., end-on, end-to-end), allows for the construction of diverse and complex multidimensional networks. rsc.org The synthesis of a ligand based on the this compound framework could lead to novel metal-organic frameworks (MOFs) or coordination polymers with interesting magnetic or catalytic properties. longdom.org

Supramolecular InteractionFunctional Group(s) InvolvedResulting Structure TypeReference
π-π Stacking Quinoxaline Ring SystemNanowires, Nanoribbons, Aggregates rsc.org
Covalent Linkage (Click Chemistry) Azide Group (+ Alkyne)Covalently-linked Dimers, Oligomers, or Polymers nih.gov
Metal Coordination Azide Group (+ Metal Salt)Coordination Polymers, Metal-Organic Frameworks (MOFs) rsc.orgmdpi.com

Role in the Design of Novel Reagents and Catalytic Systems

The high reactivity of the azide functional group makes this compound a potential starting material for the design of novel reagents. Upon thermal or photochemical activation, organic azides can extrude dinitrogen gas to generate highly reactive nitrenes. mdpi.com These nitrene intermediates can undergo a variety of reactions, including C-H insertion and addition to double bonds, making them powerful tools for chemical synthesis.

A quinoxaline-based nitrene generated from this compound could be employed as a reagent for the functionalization of polymers or other organic molecules. The azide group itself is often used in photoresist systems and for cross-linking polymers, a process that enhances the physical properties and stability of materials. mdpi.com By incorporating the this compound unit into a polymer backbone or as a pendant group, one could create a material that can be cross-linked upon exposure to heat or UV light.

While direct applications in catalysis are less common, the molecule could be used to synthesize ligands for catalytic systems. For example, the triazole ring formed from the cycloaddition of the azide is an excellent coordinating ligand for various metals. A ligand synthesized from this compound could be used to prepare novel metal complexes for catalysis, where the electronic properties of the 6-chloroquinoxaline (B1265817) moiety could be used to tune the activity of the metallic center.

Potential in Material Science Precursors and Polymer Chemistry (Focus on synthesis of monomers/precursors for materials)

Quinoxaline derivatives are highly valued in materials science due to their electron-deficient character, high thermal stability, and characteristic photophysical properties. rasayanjournal.co.in this compound, with its multiple reactive sites, is a prime candidate for the synthesis of precursors and monomers for a new generation of functional organic materials. mdpi.com

Organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) are key technologies in modern electronics, and their performance is highly dependent on the properties of the organic semiconductor materials used. researchgate.net Quinoxaline-containing compounds are often used as electron-transporting (n-type) or emissive materials in these devices because their electron-deficient nature facilitates electron injection and transport. rasayanjournal.co.in

This compound can serve as a building block for these materials. The chloro and azido (B1232118) groups act as synthetic handles to incorporate the quinoxaline core into larger π-conjugated systems. For instance, the chlorine atom can be replaced via cross-coupling reactions (e.g., Suzuki, Stille) to extend the conjugation, while the azide allows for the attachment of other functional units or solubilizing groups via click chemistry. The azide itself can also be used as a cross-linking agent to improve the morphological stability of thin films in devices, which is crucial for long-term operational stability. mdpi.com

Material PropertyRole of Quinoxaline UnitRole of Azide/Chloro GroupsTarget Application
Electron Transport Electron-deficient π-system facilitates electron mobility. rasayanjournal.co.inSynthetic handles for building larger molecules.n-channel OFETs. nih.gov
Luminescence Extended conjugation leads to emission in the visible spectrum.Tuning of electronic properties and molecular structure.Emissive layer in OLEDs. researchgate.net
Film Morphology Rigid core promotes ordered packing.Azide enables thermal/photo-cross-linking for film stability. mdpi.comStable device layers in OFETs/OLEDs.

Conjugated polymers are organic semiconductors that combine the electronic properties of metals or semiconductors with the processing advantages of plastics. costantinilab.com The synthesis of novel conjugated polymers with tailored properties is a major focus of materials chemistry. utexas.edursc.org

This compound is a suitable monomer for polymerization reactions. The chloro group can be used in transition-metal-catalyzed polycondensation reactions, such as Suzuki or Stille polycondensation, to form the polymer backbone. The azide group can be carried through the polymerization and used in a post-polymerization modification step. researchgate.net This approach allows for the synthesis of a single parent polymer that can then be functionalized with various groups via the azide's reactivity (e.g., click chemistry), leading to a family of related polymers with diverse properties from a common precursor. researchgate.net This strategy is highly valuable for systematically studying structure-property relationships in conjugated polymers. nih.gov

The extended π-conjugation of the quinoxaline ring system often results in molecules that absorb and emit light in the visible region of the electromagnetic spectrum, making them excellent chromophores and fluorophores. rasayanjournal.co.in The electronic properties of these dyes can be fine-tuned by introducing electron-donating or electron-withdrawing groups onto the quinoxaline core.

This compound can be used as a starting point for creating novel organic dyes. The chloro and azido groups can be substituted or transformed to modulate the photophysical properties. For example, replacing the chlorine with an electron-donating group via SNAr can create a "push-pull" system, which often leads to strong intramolecular charge transfer (ICT) and results in dyes with large Stokes shifts and high fluorescence quantum yields.

Furthermore, the azide group is a key component in the development of fluorogenic probes. nih.gov Certain non-fluorescent molecules containing an azide become highly fluorescent upon reaction, for example, through a strain-promoted azide-alkyne cycloaddition (SPAAC). nih.gov A probe designed from this compound could be essentially non-fluorescent but "turn on" upon reacting with a target molecule containing a strained alkyne, making it a useful tool for bio-imaging or chemical sensing. mdpi.comjenabioscience.com

Challenges, Limitations, and Future Perspectives in 2 Azido 6 Chloroquinoxaline Research

Current Synthetic Challenges and Strategies for Improvement

The synthesis of 2-azido-6-chloroquinoxaline is not a trivial matter and typically involves a multi-step sequence, starting from simpler precursors. The primary route involves the initial construction of a suitable chloro-substituted quinoxaline (B1680401) core, followed by the introduction of the azide (B81097) functionality.

A common precursor for this synthesis is 2,6-dichloroquinoxaline (B50164). The synthesis of this dichloro-derivative itself can be challenging, often starting from p-chloroaniline or 4-chloro-o-phenylenediamine. For instance, an improved regioselective synthesis of the key intermediate 6-chloro-1H-quinoxalin-2-one involves a sequence of condensation, nitration, reduction, cyclization, and oxidation reactions starting from p-chloroaniline. researchgate.net This intermediate must then be chlorinated, for example using phosphorus oxychloride (POCl₃) or a similar agent, to yield 2,6-dichloroquinoxaline. These classical methods often require harsh conditions, stoichiometric reagents, and can generate significant waste.

The final and most critical step is the selective nucleophilic aromatic substitution (SₙAr) of one chlorine atom in 2,6-dichloroquinoxaline with an azide source, typically sodium azide (NaN₃). The primary challenge here is achieving monosubstitution selectively at the C2 position over the C6 position. The C2 position is generally more activated towards nucleophilic attack due to the electron-withdrawing effect of both adjacent nitrogen atoms in the pyrazine (B50134) ring. However, forcing conditions can lead to disubstitution or a mixture of isomers.

Strategies to improve the synthesis focus on enhancing yield, reducing reaction times, and improving selectivity. The use of phase-transfer catalysts (PTC), such as Triethylbenzylammonium chloride (TEBAC), has been shown to be effective in the substitution reactions of 2,6-dichloroquinoxaline, allowing for lower reaction temperatures and increased yields in shorter timeframes. rasayanjournal.co.in

Table 1: Comparison of Synthetic Strategies for Quinoxaline Derivatives

Strategy Typical Conditions Advantages Disadvantages
Classical Condensation o-phenylenediamine (B120857) + α-dicarbonyl, acid catalyst, high temp Straightforward, high atom economy Harsh conditions, long reaction times, limited functional group tolerance tuwien.at
PTC-Mediated Substitution 2,6-dichloroquinoxaline + nucleophile, K₂CO₃, TEBAC, DMF, 70-75°C Shorter reaction times (4-7 hrs), higher yields, milder conditions rasayanjournal.co.in Requires catalyst and organic solvent
Catalyst-Free/Methanol (B129727) Diamine + dicarbonyl, Methanol, Room Temperature, 1 min Extremely fast, high yield, catalyst-free, scalable thieme-connect.com Scope may be limited for highly complex or deactivated substrates
Microwave-Assisted Reactants in a suitable solvent under microwave irradiation Rapid heating, significantly reduced reaction times, often higher yields Requires specialized equipment

Future improvements will likely focus on adapting modern, greener synthetic protocols—such as catalyst-free reactions in benign solvents like methanol or water—to the specific synthesis of 2,6-dichloroquinoxaline and its subsequent selective azidation. tuwien.atthieme-connect.com

Overcoming Selectivity Issues in Multi-Functional Transformations

Selectivity is a paramount challenge when working with a multi-functionalized molecule like this compound. Two primary types of selectivity must be controlled: regioselectivity during its synthesis and chemoselectivity during its subsequent reactions.

Regioselectivity: As mentioned, the synthesis of this compound from 2,6-dichloroquinoxaline hinges on the regioselective substitution of the C2-chloro over the C6-chloro. The electronic properties of the quinoxaline system inherently favor this outcome. This principle is analogous to other dihalogenated heterocycles, where selective substitution at the most electronically activated position can be achieved by carefully controlling reaction conditions (e.g., temperature, reaction time, and stoichiometry of the nucleophile). nih.gov Advanced strategies, such as using specific bases or metal amides, have been shown to direct functionalization in quinoline (B57606) systems, and similar principles could be applied to quinoxalines to ensure high regioselectivity. researchgate.net

Chemoselectivity: Once synthesized, this compound possesses at least two distinct reactive sites: the azido (B1232118) group at C2 and the chloro group at C6. Overcoming selectivity issues involves choosing reaction conditions that address one functional group while leaving the other intact.

Reactions at the Azido Group: The azide can undergo reactions like 1,3-dipolar cycloadditions with alkynes (click chemistry) or the Staudinger reaction with phosphines. wikipedia.orgrsc.org These reactions are often highly specific. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) proceeds under mild conditions that are unlikely to affect the C6-chloro substituent. wikipedia.org

Reactions at the Chloro Group: The C6-chloro group is an aryl chloride and is less reactive to standard SₙAr conditions than the original C2-chloro. However, it can be functionalized using transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig amination, Sonogashira). These reactions often require specific catalysts (e.g., palladium complexes) and conditions that can be tuned to leave the azido group untouched.

A significant challenge and future direction is the development of orthogonal reaction sequences where each functional group can be manipulated independently to build molecular complexity in a controlled, stepwise manner.

Future Directions in Novel Reactivity and Application Exploration

The future of this compound research lies in the exploration of its unique reactivity to create novel molecular architectures. The azido group, in particular, is a gateway to diverse chemical transformations.

1,3-Dipolar Cycloadditions: The most prominent reaction of the azide is the Huisgen [3+2] cycloaddition with alkynes to form highly stable 1,2,3-triazole rings. wikipedia.orgyoutube.com This "click reaction" is exceptionally robust and can be used to link the this compound core to a vast array of other molecules, including biomolecules, polymers, or fluorescent tags. masterorganicchemistry.com A future direction is the synthesis of novel unicam.itrsc.orgnih.govtriazolo[1,5-a]quinoxalines through intramolecular cycloaddition or the creation of complex scaffolds through intermolecular reactions.

Nitrene Formation: Aryl azides can be induced, either thermally or photochemically, to extrude dinitrogen (N₂) to form highly reactive nitrene intermediates. These nitrenes can undergo a variety of reactions, including C-H insertion or cyclization, providing pathways to novel fused-ring systems that would be difficult to access otherwise. rsc.org

Staudinger Ligation: The reaction of the azide with a triphenylphosphine (B44618) derivative forms an aza-ylide, which can be trapped with an electrophile (like an ester) in a process known as the Staudinger ligation. rsc.org This provides a powerful method for forming amide bonds under neutral conditions and could be used to conjugate the quinoxaline core to peptides or other biological molecules.

Azide Reduction: The selective reduction of the azido group to a primary amine (yielding 2-amino-6-chloroquinoxaline) is a straightforward transformation that dramatically alters the compound's properties and opens up new avenues for functionalization, such as amide bond formation or further cross-coupling reactions. masterorganicchemistry.com

The exploration of these reactions, especially in tandem with cross-coupling at the C6-chloro position, will enable the synthesis of libraries of complex quinoxaline derivatives for screening in drug discovery and materials science.

Emerging Methodologies for Sustainable Synthesis of this compound (e.g., atom economy, waste reduction)

Modern chemical synthesis places a strong emphasis on sustainability, guided by the principles of green chemistry. benthamdirect.comekb.eg Applying these principles to the synthesis of this compound is a critical future direction.

Atom Economy: Introduced by Barry Trost, atom economy measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. rsc.org Addition and rearrangement reactions are perfectly atom-economical (100%), while substitution and elimination reactions are inherently less so.

Table 2: Atom Economy Analysis of a Hypothetical Final Step

Reactants Formula Molar Mass (g/mol) Product Formula Molar Mass (g/mol) % Atom Economy
2,6-Dichloroquinoxaline + Sodium Azide C₈H₄Cl₂N₂ + NaN₃ 199.04 + 65.01 This compound + Sodium Chloride C₈H₄ClN₅ + NaCl 205.61 + 58.44 77.6%

Calculation: [Mass of Product / (Total Mass of Reactants)] x 100

Future efforts should focus on designing synthetic routes that maximize atom economy, for example, by using catalytic cycles or one-pot domino reactions that combine several steps. nih.gov

Waste Reduction and E-Factor: A complementary metric is the Environmental Factor (E-Factor), which measures the total mass of waste produced per mass of product. Traditional multi-step syntheses with solvent-intensive purifications often have very high E-Factors. Emerging methodologies aim to minimize this waste through several strategies:

Green Solvents: Replacing hazardous organic solvents like DMF with greener alternatives such as water, ethanol, or natural deep eutectic solvents (NADESs). unicam.itrsc.org

Catalysis: Using recyclable heterogeneous catalysts or highly efficient homogeneous catalysts to reduce waste from stoichiometric reagents. benthamdirect.com

Process Intensification: Employing technologies like microwave synthesis or flow chemistry to improve yields, reduce reaction times, and minimize solvent usage. tuwien.at A catalyst-free synthesis of quinoxalines in high-temperature water is a prime example of a green approach that dramatically reduces waste. tuwien.at

By integrating these sustainable methodologies, the synthesis of this compound can become more environmentally benign and economically viable, paving the way for its broader application.

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 2-azido-6-chloroquinoxaline, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves functionalization of a quinoxaline core. For example, chlorination at the 6-position may precede azide introduction at the 2-position via nucleophilic substitution or diazo transfer. Key steps include:

  • Precursor selection (e.g., 6-chloroquinoxaline derivatives).
  • Azide incorporation using NaN₃ or diazo reagents under controlled temperatures (0–25°C).
  • Optimization via solvent polarity (e.g., DMF or THF) and catalyst screening (e.g., Cu(I) for "click" compatibility).
  • Characterization by NMR (¹H/¹³C) to confirm substitution patterns and IR for azide (-N₃) stretches (~2100 cm⁻¹) .
    • Data Considerations : Include tables comparing yields, reaction times, and spectral data across conditions to identify optimal parameters.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

  • Methodological Answer : Prioritize:

  • ¹H/¹³C NMR : Assign peaks based on quinoxaline ring substitution (e.g., deshielded protons near electronegative groups).
  • IR Spectroscopy : Confirm azide presence via asymmetric stretching (~2100 cm⁻¹).
  • Mass Spectrometry (MS) : Validate molecular ion ([M+H]⁺) and fragmentation patterns.
  • X-ray Crystallography (if crystalline): Resolve regiochemistry and confirm azide orientation.
  • Report deviations from expected data, such as unexpected splitting in NMR due to rotational barriers .

Q. How can researchers predict and validate the reactivity of this compound in Huisgen cycloaddition reactions?

  • Methodological Answer :

  • Computational Modeling : Use DFT calculations to assess azide dipolarophilicity and transition-state energies for cycloaddition with alkynes.
  • Experimental Validation : Perform small-scale reactions with model alkynes (e.g., phenylacetylene) under Cu(I) catalysis. Monitor via TLC/LC-MS and isolate triazole products for structural confirmation.
  • Kinetic Studies : Compare reaction rates under varying temperatures and solvent systems to refine mechanistic understanding .
    AI助科研之如何使用在问辅助实验(六)
    01:26

Advanced Research Questions

Q. How should researchers design experiments to investigate the thermal stability of this compound under varying conditions?

  • Methodological Answer :

  • DSC/TGA Analysis : Quantify decomposition temperatures and enthalpy changes.
  • Controlled Heating Trials : Exclude solvents to isolate compound stability. Monitor via in-situ FTIR for N₂ release (azide decomposition).
  • Kinetic Profiling : Use Arrhenius plots to predict shelf-life under storage conditions.
  • Safety Protocols : Implement remote monitoring and blast shields due to explosive risks .

Q. What strategies resolve contradictions in reported reaction yields or spectral data for this compound derivatives?

  • Methodological Answer :

  • Replication Studies : Repeat published procedures with strict adherence to described conditions.
  • Impurity Analysis : Use HPLC-MS to identify byproducts (e.g., triazole formation from premature cycloaddition).
  • Cross-Lab Validation : Collaborate to standardize instrumentation (e.g., NMR calibration).
  • Meta-Analysis : Tabulate literature data to identify outliers and correlate with synthetic variables (e.g., solvent purity) .

Q. How can computational methods guide the design of this compound-based probes for bioorthogonal labeling?

  • Methodological Answer :

  • Molecular Docking : Screen azide-alkyne pairs for binding affinity in biological matrices.
  • Solvent Accessibility Modeling : Predict reaction efficiency in aqueous vs. lipid environments.
  • In Silico Toxicity Prediction : Use ADMET tools to prioritize probes with low cellular toxicity.
  • Experimental Correlation : Validate simulations with fluorescence quenching assays or confocal microscopy .

Q. What methodologies address challenges in scaling up this compound synthesis while maintaining safety and purity?

  • Methodological Answer :

  • Flow Chemistry : Minimize azide accumulation by continuous reagent mixing.
  • In-Line Analytics : Implement PAT (Process Analytical Technology) for real-time monitoring.
  • Purification Optimization : Compare column chromatography vs. recrystallization for large batches.
  • Hazard Mitigation : Use inert atmospheres and electrostatic discharge controls during isolation .

Q. How should literature reviews be structured to identify gaps in this compound applications, such as photodynamic therapy or catalysis?

  • Methodological Answer :

  • Database Searches : Use SciFinder/Reaxys with keywords (e.g., “azidoquinoxaline + click chemistry”).
  • Citation Tracking : Map seminal papers to recent studies via tools like Web of Science.
  • Gap Analysis : Tabulate unexplored areas (e.g., in vivo stability, biocompatibility).
  • Interdisciplinary Integration : Cross-reference materials science or medicinal chemistry literature for novel applications .

Methodological Notes

  • Data Tables : Include comparative tables for synthesis yields, spectral assignments, and computational vs. experimental results. Ensure tables are cited in-text (e.g., "Table 1") and formatted with SI units .
  • Ethical Reporting : Disclose conflicts of interest and adhere to safety protocols for hazardous intermediates .
  • Reproducibility : Provide detailed Supplementary Information (SI) with raw spectral data, crystallographic files, and computational input parameters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.